SN34037

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

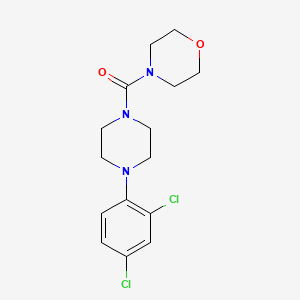

C15H19Cl2N3O2 |

|---|---|

Molecular Weight |

344.2 g/mol |

IUPAC Name |

[4-(2,4-dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C15H19Cl2N3O2/c16-12-1-2-14(13(17)11-12)18-3-5-19(6-4-18)15(21)20-7-9-22-10-8-20/h1-2,11H,3-10H2 |

InChI Key |

ZVSJDUNUGMVNIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCOCC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of SN34037: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN34037 is a potent and specific small molecule inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3). Its mechanism of action is centered on the selective blockade of AKR1C3 enzymatic activity, which plays a crucial role in the metabolism of various endogenous and xenobiotic compounds, including the activation of the prodrug PR-104A. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative inhibitory profile, relevant experimental protocols, and the signaling pathways affected by this compound.

Introduction to AKR1C3 and its Role in Disease

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a member of the aldo-keto reductase superfamily. It is a key enzyme in the biosynthesis of potent androgens and estrogens, as well as in the metabolism of prostaglandins.[1][2] AKR1C3 is overexpressed in a variety of malignancies, including hormone-dependent cancers like prostate and breast cancer, and hematological malignancies such as acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[3][4] Its elevated expression is often associated with tumor progression, therapeutic resistance, and poor prognosis.[5]

In the context of cancer therapy, AKR1C3 is of particular interest due to its ability to activate the dinitrobenzamide mustard prodrug PR-104A into its active cytotoxic metabolite, PR-104H, under aerobic conditions.[6][7] This activation can lead to off-target toxicity in normal tissues expressing AKR1C3.

The Core Mechanism of Action of this compound

This compound functions as a highly specific inhibitor of AKR1C3. By binding to the enzyme, it prevents the reduction of its substrates, thereby modulating downstream signaling pathways and drug metabolism. The primary mechanism of this compound in an oncology research setting is the inhibition of the AKR1C3-mediated activation of PR-104A.[6][7] This selective inhibition in AKR1C3-overexpressing cancer cells allows for the investigation of PR-104A's hypoxia-selective activation, a key feature of its intended therapeutic design.

Quantitative Inhibitory Profile of this compound

The potency of this compound as an AKR1C3 inhibitor has been quantified through various in vitro assays. A key parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| IC50 | 0.003 µM | HCT-116 | Inhibition of AKR1C3-mediated formation of PR-104H from PR-104A after 2 hours of preincubation. | [8] |

Note: A specific Ki (inhibition constant) value for this compound was not available in the reviewed literature.

Experimental Protocols

This compound-Sensitive Coumberone Reduction Assay for AKR1C3 Activity

This assay provides a rapid and specific method to measure AKR1C3 activity in cell lysates or intact cells.[6]

Principle: Coumberone is a fluorogenic substrate for all AKR1C isoforms. Its reduction by AKR1C enzymes produces the fluorescent compound coumberol. The specific activity of AKR1C3 is determined by measuring the reduction of coumberone in the presence and absence of the specific AKR1C3 inhibitor, this compound. The difference in fluorescence represents the this compound-sensitive AKR1C3 activity.

Materials:

-

96-well plates

-

Cell lysate or intact cells

-

Assay Buffer: 100 mM Potassium Phosphate (KPO4) buffer, pH 7.0

-

NADPH (250 µM final concentration)

-

Coumberone (substrate)

-

This compound (1 µM final concentration)

-

Fluorescence plate reader

Procedure:

-

Sample Preparation: Prepare cell lysates or a suspension of intact cells. Determine the total protein concentration of the lysates.

-

Assay Setup: In a 96-well plate, add 40 µg of total protein to each well.

-

Inhibitor Addition: To one set of wells, add this compound to a final concentration of 1 µM. To a parallel set of wells, add the vehicle control.

-

Incubation: Add assay buffer containing NADPH to all wells. Incubate the plate for 60 minutes at 37°C.

-

Reaction Initiation: Add coumberone to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence of coumberol at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the this compound-sensitive AKR1C3 activity by subtracting the fluorescence values of the this compound-treated wells from the vehicle-treated wells.

Cytotoxicity Assay for PR-104A in the Presence of this compound

This protocol determines the effect of this compound on the cytotoxicity of PR-104A in cancer cell lines with varying AKR1C3 expression.[6]

Principle: The cytotoxicity of PR-104A is measured by assessing cell viability after treatment. By comparing the cytotoxicity of PR-104A in the presence and absence of this compound, the contribution of AKR1C3-mediated activation to the overall cytotoxicity can be determined. Common methods for assessing cell viability include MTT, MTS, or CellTox Green assays.[9][10]

Materials:

-

Cancer cell lines (e.g., TF1 with high AKR1C3 expression, Nalm6 with low AKR1C3 expression)

-

96-well cell culture plates

-

Cell culture medium

-

PR-104A

-

This compound

-

Cell viability reagent (e.g., MTT, CellTox Green)

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PR-104A, both in the presence and absence of a fixed concentration of this compound. Include untreated and vehicle-treated cells as controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Cell Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the untreated control and plot cell viability against the concentration of PR-104A. Calculate the IC50 values for PR-104A in the presence and absence of this compound.

Signaling Pathways and Visualizations

AKR1C3-Mediated Prostaglandin Synthesis Pathway in Leukemia

AKR1C3 plays a significant role in prostaglandin metabolism, which is implicated in the proliferation and differentiation of leukemia cells.[1][2][5]

Caption: AKR1C3 converts PGD2 to 11β-PGF2α, promoting proliferation, while this compound inhibits this.

Experimental Workflow: this compound-Sensitive Coumberone Reduction Assay

Caption: Workflow for determining AKR1C3 activity using the coumberone reduction assay.

Logical Relationship: this compound Mechanism in PR-104A Activation

Caption: this compound inhibits AKR1C3, preventing the aerobic activation of PR-104A.

Conclusion

This compound is a valuable research tool for elucidating the roles of AKR1C3 in both normal physiology and disease. Its high specificity and potency make it an ideal probe for studying AKR1C3-mediated metabolic pathways and for dissecting the mechanisms of drug action, such as that of the bioreductive prodrug PR-104A. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of oncology, drug metabolism, and pharmacology. Further investigation into the therapeutic potential of selective AKR1C3 inhibitors like this compound is warranted, particularly in the context of personalized medicine for cancers with high AKR1C3 expression.

References

- 1. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective AKR1C3 Inhibitors Potentiate Chemotherapeutic Activity in Multiple Acute Myeloid Leukemia (AML) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | AKR1C3 (Aldo-keto reductase 1C3) inhibitor | TargetMol [targetmol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to SN34037: A Selective AKR1C3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN34037 is a potent and specific inhibitor of Aldo-keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool for investigating the role of AKR1C3 in disease and for the development of novel therapeutics.

Introduction to AKR1C3

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a member of the aldo-keto reductase superfamily. It plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins. AKR1C3 catalyzes the reduction of androstenedione to testosterone and estrone to estradiol. In castration-resistant prostate cancer, the upregulation of AKR1C3 is a key mechanism of resistance to androgen deprivation therapy, as it allows for the intratumoral synthesis of androgens that drive tumor growth. Furthermore, AKR1C3 is involved in the synthesis of prostaglandin F2α (PGF2α), a signaling molecule that can promote cell proliferation. Given its central role in hormone-dependent cancers, AKR1C3 has emerged as a promising therapeutic target.

This compound: A Selective AKR1C3 Inhibitor

This compound is a specific inhibitor of AKR1C3 with a reported half-maximal inhibitory concentration (IC50) of 3 nM[1]. Its primary application has been in the study of PR-104A-responsive leukemia, where it inhibits the cytotoxic activity of the prodrug PR-104A[1][2]. The molecular formula of this compound is C15H19Cl2N3O2, and its molecular weight is 344.24 g/mol [3].

Data Presentation: Potency and Selectivity

A comprehensive understanding of an inhibitor's potency and selectivity is paramount for its application in research and drug development. The following tables summarize the available quantitative data for this compound and highlight the importance of assessing its activity against other AKR1C isoforms.

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| This compound | AKR1C3 | 0.003 | Inhibition of PR-104A reduction in HCT116 cells | [1] |

Table 1: Potency of this compound against AKR1C3.

| Compound | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C3 IC50 (µM) | AKR1C4 IC50 (µM) | Selectivity Ratio (vs. AKR1C3) |

| This compound | Data not available | Data not available | 0.003 | Data not available | Data not available |

| Hypothetical Selective Inhibitor | >10 | >10 | 0.01 | >10 | >1000 |

Table 2: Selectivity Profile of this compound against AKR1C Isoforms.

Signaling Pathways and Experimental Workflows

AKR1C3 Signaling Pathways

AKR1C3 influences two major signaling pathways critical for cancer progression: androgen biosynthesis and prostaglandin metabolism. The diagrams below, generated using the DOT language, illustrate these pathways and the point of intervention for this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the comprehensive characterization of a selective AKR1C3 inhibitor like this compound.

Experimental Protocols

AKR1C3 Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from general procedures for measuring AKR1C activity and can be used to determine the IC50 of this compound.

Materials:

-

Recombinant human AKR1C3 enzyme

-

This compound

-

S-tetralol (substrate)

-

NADP+ (cofactor)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a solution of S-tetralol in buffer.

-

Prepare a solution of NADP+ in buffer.

-

Prepare a solution of recombinant AKR1C3 in buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

NADP+ solution

-

This compound dilution (or DMSO for control)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add the S-tetralol solution to each well to start the reaction.

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition:

-

Measure the decrease in absorbance at 340 nm over time (kinetic read), which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Androgen Synthesis Assay (LNCaP-AKR1C3)

This assay measures the ability of this compound to inhibit AKR1C3-mediated androgen production in a cellular context.

Materials:

-

LNCaP cells stably overexpressing AKR1C3 (LNCaP-AKR1C3)

-

Parental LNCaP cells (as a control)

-

Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

-

Androstenedione (substrate)

-

This compound

-

ELISA kit for testosterone detection

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture LNCaP-AKR1C3 and parental LNCaP cells in standard medium.

-

For the experiment, switch the cells to medium supplemented with CS-FBS for at least 48 hours to deplete endogenous androgens.

-

-

Assay Setup:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or DMSO for control) for a pre-determined time (e.g., 2 hours).

-

-

Substrate Addition:

-

Add androstenedione to the wells at a final concentration of, for example, 100 nM.

-

-

Incubation:

-

Incubate the plates for 24-48 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of testosterone synthesis inhibition for each concentration of this compound.

-

Determine the IC50 value in the cellular context.

-

In Vivo Efficacy in a Prostate Cancer Xenograft Model

While specific in vivo data for this compound is limited, this general protocol outlines a typical study design.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Prostate cancer cells that express AKR1C3 (e.g., 22Rv1 or engineered LNCaP-AKR1C3)

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (at a pre-determined dose and schedule) or vehicle control to the respective groups (e.g., via oral gavage or intraperitoneal injection).

-

-

Monitoring:

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and general health of the mice.

-

-

Study Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a pre-defined size or at a specific time point.

-

Excise tumors and measure their final weight.

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Conclusion

This compound is a valuable research tool for elucidating the role of AKR1C3 in cancer and other diseases. Its high potency and specificity make it a promising lead compound for the development of novel therapeutics targeting AKR1C3-driven pathologies. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive evaluation of this compound and other selective AKR1C3 inhibitors, facilitating further advancements in this critical area of research. Further studies are warranted to fully characterize its selectivity profile and in vivo efficacy.

References

An In-depth Technical Guide to the Discovery and Synthesis of SN34037

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN34037 is a potent and specific inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers and in the metabolic activation of certain prodrugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the compound's mechanism of action, experimental protocols for its evaluation, and its role in modulating critical signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a member of the aldo-keto reductase superfamily. It plays a crucial role in the biosynthesis of androgens and the metabolism of prostaglandins, both of which are pivotal in the proliferation of hormone-dependent cancers such as prostate and breast cancer. Furthermore, AKR1C3 is involved in the aerobic bioactivation of the dinitrobenzamide mustard prodrug PR-104A, converting it to its cytotoxic form, PR-104H. This dual role of AKR1C3 in driving cancer progression and activating anti-cancer prodrugs has made it a significant target for therapeutic intervention.

This compound, a morpholinylurea-based compound, has emerged as a highly specific inhibitor of AKR1C3. Its primary utility lies in its ability to selectively block AKR1C3 activity, thereby preventing the off-target activation of PR-104A in non-hypoxic tissues and enabling the study of AKR1C3-mediated biological processes.

Discovery of this compound

The discovery of this compound was driven by the need for a selective chemical probe to investigate the function of AKR1C3, particularly its role in the aerobic activation of the prodrug PR-104A. While the initial lead compounds and the detailed medicinal chemistry strategy leading to this compound are not extensively documented in publicly available literature, its development was a key step in understanding the nuanced activity of AKR1C3.

The core structural feature of this compound is the N-(4-morpholinophenyl)-N'-(aryl)urea scaffold. This class of compounds was likely identified through screening campaigns aimed at discovering potent and selective inhibitors of AKR1C3. The morpholine moiety often confers favorable pharmacokinetic properties, while the substituted aryl group is critical for specific interactions within the enzyme's active site.

Synthesis of this compound

General Synthetic Scheme:

The synthesis would likely involve the reaction of a substituted aryl isocyanate with 4-morpholinoaniline.

-

Step 1: Synthesis of 4-morpholinoaniline. This intermediate can be prepared through the nucleophilic aromatic substitution of a suitable starting material, such as 4-fluoro-nitrobenzene, with morpholine, followed by the reduction of the nitro group to an amine.

-

Step 2: Synthesis of the Aryl Isocyanate. The required aryl isocyanate can be synthesized from the corresponding aniline by reaction with phosgene or a phosgene equivalent, such as triphosgene.

-

Step 3: Urea Formation. The final step involves the reaction of 4-morpholinoaniline with the aryl isocyanate in an aprotic solvent to yield the desired N,N'-disubstituted urea, this compound.

Biological Activity and Quantitative Data

This compound is a potent and selective inhibitor of AKR1C3. Its inhibitory activity has been characterized in various assays, and the key quantitative data are summarized in the table below.

| Parameter | Value | Assay Conditions | Reference |

| AKR1C3 IC50 | 50 nM | Inhibition of S-tetralol oxidation | [1] |

| AKR1C2 IC50 | 360 nM | Inhibition of S-tetralol oxidation | [1] |

| Selectivity (AKR1C2/AKR1C3) | 7.2-fold | Based on IC50 values | [1] |

Table 1: Inhibitory Activity of this compound against AKR1C Isoforms.

Experimental Protocols

AKR1C3 Inhibition Assay using Coumberone

A functional assay for AKR1C3 activity in cells utilizes the fluorogenic probe coumberone, a substrate for all AKR1C isoforms, in conjunction with the specific AKR1C3 inhibitor this compound.[2][3]

Principle: AKR1C3 catalyzes the reduction of the non-fluorescent coumberone to the fluorescent coumberol. The specificity of the assay for AKR1C3 is achieved by measuring the portion of coumberone reduction that is sensitive to inhibition by this compound.

Protocol:

-

Prepare cell lysates from the cells of interest.

-

In a 96-well plate, add 40 µg of total protein to an assay buffer (100 mM potassium phosphate buffer, pH 7.0, containing 250 µM NADPH).

-

To parallel wells, add either vehicle (DMSO) or 1 µM this compound.

-

Incubate the plates for 60 minutes at 37°C.

-

Initiate the reaction by adding the substrate, coumberone.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for coumberol).

-

The this compound-sensitive AKR1C3 activity is calculated as the difference between the rate of fluorescence increase in the absence and presence of this compound.

Signaling Pathways and Mechanism of Action

AKR1C3 is a key enzyme in two major signaling pathways: androgen biosynthesis and prostaglandin metabolism. This compound, by inhibiting AKR1C3, can modulate the downstream effects of these pathways.

Androgen Signaling Pathway

In hormone-dependent tissues like the prostate, AKR1C3 catalyzes the reduction of androstenedione to testosterone, a potent androgen that activates the androgen receptor (AR). AR activation leads to the transcription of genes that promote cell proliferation and survival. By inhibiting AKR1C3, this compound can decrease the intratumoral levels of testosterone, thereby attenuating AR signaling.

Caption: Inhibition of Androgen Synthesis by this compound.

Prostaglandin Signaling Pathway

AKR1C3 also functions as a prostaglandin F synthase, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to 9α,11β-PGF2 and PGF2α, respectively. These prostaglandins can activate the FP receptor, leading to the activation of pro-proliferative signaling cascades such as the MAPK pathway. Inhibition of AKR1C3 by this compound can thus reduce the production of these pro-inflammatory and pro-proliferative prostaglandins.

Caption: Modulation of Prostaglandin Metabolism by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound in a cellular context.

References

- 1. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

Biochemical Properties of SN34037: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the biochemical properties of SN34037, a specific inhibitor of Aldo-keto reductase 1C3 (AKR1C3). The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, relevant signaling pathways, and experimental protocols for its characterization.

Core Biochemical Properties of this compound

This compound is a potent and specific small molecule inhibitor of Aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in various physiological and pathological processes, including cancer.[1][2][3] Its primary utility in research has been to probe the function of AKR1C3, particularly in the context of cancer therapy.

Mechanism of Action: this compound exerts its biological effects by directly inhibiting the enzymatic activity of AKR1C3.[1][2][3] AKR1C3 is responsible for the reduction of a wide range of substrates, including prostaglandins and steroid hormones. A key application of this compound is in modulating the activity of the hypoxia-activated prodrug PR-104A.[1][2][3] Under aerobic conditions, AKR1C3 can reduce PR-104A to its active cytotoxic form, PR-104H. By inhibiting AKR1C3, this compound can prevent this aerobic activation, making it a valuable tool for studying the hypoxia-selective effects of PR-104A and for investigating AKR1C3-dependent cancer cell sensitivities.[1][2][3]

Data Presentation: Quantitative Analysis of AKR1C3 Inhibition

Table 1: Comparative Inhibitory Activity of Selected AKR1C3 Inhibitors

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| Indomethacin | AKR1C3 | 2.5 | Recombinant human AKR1C3, spectrophotometric assay | [4] |

| Flufenamic acid | AKR1C3 | 0.2 | Recombinant human AKR1C3, spectrophotometric assay | [5] |

| Baccharin | AKR1C3 | 0.04 | Recombinant human AKR1C3, spectrophotometric assay | [6] |

| PTUPB | AKR1C3 | 0.065 | Enzyme activity assay | [4] |

| Compound 4 | AKR1C3 | 0.122 | Recombinant purified enzyme | [7] |

Experimental Protocols

This section details the methodologies for key experiments to characterize the inhibitory activity of compounds like this compound against AKR1C3.

Recombinant AKR1C3 Expression and Purification

Objective: To produce purified, active AKR1C3 enzyme for use in inhibition assays.

Protocol:

-

Cloning and Expression: The human AKR1C3 cDNA is cloned into a suitable expression vector (e.g., pET vector) containing an affinity tag (e.g., His-tag). The plasmid is then transformed into a competent bacterial expression host (e.g., E. coli BL21(DE3)).

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, and a protease inhibitor cocktail. The cells are lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a pre-equilibrated affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant AKR1C3 is then eluted with an elution buffer containing a high concentration of imidazole.

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay). The purified enzyme is stored at -80°C in a storage buffer containing glycerol.

AKR1C3 Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AKR1C3.

Protocol:

-

Reaction Mixture Preparation: The assay is typically performed in a 96-well plate format. The reaction mixture contains a buffer (e.g., 100 mM potassium phosphate, pH 7.4), the cofactor NADPH (typically at a concentration close to its Km value), and the purified recombinant AKR1C3 enzyme.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A serial dilution of the inhibitor is then prepared to obtain a range of concentrations to be tested.

-

Assay Procedure:

-

Add the reaction buffer, NADPH, and AKR1C3 enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate. A common substrate for AKR1C3 is 9,10-phenanthrenequinone (PQ), which upon reduction by AKR1C3, leads to a decrease in NADPH absorbance at 340 nm.

-

-

Data Acquisition: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

AKR1C3 in Androgen Metabolism and Prostate Cancer

AKR1C3 plays a crucial role in the intratumoral synthesis of androgens, which can drive the proliferation of prostate cancer cells. It catalyzes the conversion of androstenedione to testosterone. Inhibiting AKR1C3 with this compound can disrupt this pathway and reduce androgen receptor signaling.

Modulation of PR-104A Activity by this compound

This compound is instrumental in studying the dual activation mechanism of the prodrug PR-104A. In hypoxic conditions, PR-104A is activated by one-electron reductases. However, in aerobic conditions, AKR1C3 can also activate it. This compound specifically blocks this aerobic activation pathway.

General Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical workflow for characterizing the in vitro activity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | AKR1C3 (Aldo-keto reductase 1C3) inhibitor | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. itmat.upenn.edu [itmat.upenn.edu]

- 6. Discovery and Optimization of a Covalent AKR1C3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

SN34037: A Technical Guide to its Role in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the compound SN34037 and its role as an inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), a key enzyme in prostaglandin synthesis. While specific quantitative data on the inhibition of prostaglandin synthesis by this compound is not extensively documented in publicly available literature, this guide synthesizes the known functions of AKR1C3 in the prostaglandin pathway and provides a framework for investigating the inhibitory potential of this compound. This document includes a detailed, generalized experimental protocol for assessing the inhibition of AKR1C3-mediated prostaglandin synthesis, alongside visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: AKR1C3

This compound is a specific inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3)[1]. AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a member of the aldo-keto reductase superfamily. It is a cytosolic NADP(H)-dependent oxidoreductase that plays a crucial role in the metabolism of steroids and prostaglandins. Due to its involvement in various pathological processes, including cancer, AKR1C3 has emerged as a significant therapeutic target[2].

The Role of AKR1C3 in Prostaglandin Synthesis

AKR1C3 plays a pivotal role in the biosynthesis of prostaglandins, specifically in the production of prostaglandin F2α (PGF2α) and its stereoisomer, 9α,11β-PGF2 (also referred to as 11β-PGF2α). The enzyme catalyzes two key reactions in the prostaglandin pathway:

-

Conversion of Prostaglandin H2 (PGH2) to Prostaglandin F2α (PGF2α): AKR1C3 acts as a PGF synthase, directly reducing the endoperoxide PGH2 to the biologically active PGF2α.

-

Conversion of Prostaglandin D2 (PGD2) to 9α,11β-PGF2: AKR1C3 efficiently catalyzes the 11-ketoreduction of PGD2 to form 9α,11β-PGF2[3][4].

Both PGF2α and 9α,11β-PGF2 are potent agonists of the prostaglandin F receptor (FP receptor). Activation of the FP receptor can trigger intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to cellular proliferation and inflammatory responses.

Furthermore, by metabolizing PGD2, AKR1C3 diverts it from the pathway leading to the formation of the J-series prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). 15d-PGJ2 is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that promotes cell differentiation and has anti-inflammatory effects. Therefore, by reducing the levels of PGD2 available for conversion to 15d-PGJ2, AKR1C3 activity can indirectly suppress these anti-proliferative and anti-inflammatory pathways.

Signaling Pathway of AKR1C3 in Prostaglandin Synthesis

Quantitative Data for this compound

| Compound | Target | Reported Activity | IC50 (Prostaglandin Synthase Activity) |

| This compound | Aldo-Keto Reductase 1C3 (AKR1C3) | Specific inhibitor of AKR1C3 | Data not publicly available |

Experimental Protocol: In Vitro Inhibition of AKR1C3-Mediated Prostaglandin D2 Reduction

This section outlines a detailed, generalized protocol to determine the inhibitory effect of this compound on the prostaglandin synthase activity of AKR1C3 by measuring the conversion of PGD2 to 9α,11β-PGF2.

Materials and Reagents

-

Recombinant human AKR1C3 enzyme

-

Prostaglandin D2 (PGD2) substrate

-

NADPH (cofactor)

-

This compound (test inhibitor)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Stop Solution (e.g., a solution containing a deuterated internal standard of 9α,11β-PGF2 in a solvent like methanol or acetonitrile)

-

96-well microplates

-

LC-MS/MS system or a specific ELISA kit for 9α,11β-PGF2

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.

-

Prepare solutions of recombinant AKR1C3, PGD2, and NADPH in the assay buffer at the desired final concentrations.

-

-

Enzyme Inhibition Assay:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

Recombinant AKR1C3 enzyme solution

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the PGD2 substrate and NADPH cofactor solution to each well.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the Stop Solution to each well.

-

-

Detection of 9α,11β-PGF2:

-

The concentration of the product, 9α,11β-PGF2, in each well can be quantified using one of the following methods:

-

LC-MS/MS: This is a highly sensitive and specific method for quantifying small molecules. The samples are processed (e.g., centrifugation, solid-phase extraction) and then injected into the LC-MS/MS system. The amount of 9α,11β-PGF2 is determined by comparing its signal to that of the internal standard.

-

ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) kit specific for 9α,11β-PGF2 can be used. This method relies on the competition between the 9α,11β-PGF2 in the sample and a labeled standard for binding to a limited number of antibody sites.

-

-

Data Analysis

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the AKR1C3 enzymatic activity.

Experimental Workflow Diagram

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of AKR1C3. Its specificity for AKR1C3 makes it a suitable candidate for probing the enzyme's function in prostaglandin synthesis. While direct quantitative data on the inhibition of PGF2α and 9α,11β-PGF2 production by this compound is currently limited, the provided experimental framework offers a robust methodology for researchers to determine these parameters. Further investigation into the precise inhibitory kinetics of this compound on AKR1C3-mediated prostaglandin synthesis will be crucial for a more complete understanding of its therapeutic potential in diseases driven by dysregulated prostaglandin signaling, such as inflammation and cancer.

References

Probing the Enzymatic Inhibition Kinetics of SN34037: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN34037 has emerged as a potent and specific inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in the progression of various cancers, including castration-resistant prostate cancer and certain leukemias. This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of AKR1C3 inhibition and the development of novel therapeutic agents.

Introduction to this compound and its Target: AKR1C3

This compound is a small molecule inhibitor that demonstrates high specificity for Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase. AKR1C3 is a member of the aldo-keto reductase superfamily and plays a crucial role in the metabolism of steroids and prostaglandins. In certain cancer cells, AKR1C3 is overexpressed and contributes to therapeutic resistance by metabolizing chemotherapy drugs into less active forms. Furthermore, its involvement in androgen synthesis pathways makes it a key target in hormone-dependent cancers. This compound's ability to specifically inhibit AKR1C3 makes it a valuable tool for studying the enzyme's function and a promising candidate for therapeutic development.

Quantitative Inhibition Data

The inhibitory potency of this compound against AKR1C3 has been quantified, providing a crucial benchmark for its efficacy. The half-maximal inhibitory concentration (IC50) is a key parameter in this regard.

Table 1: Quantitative Inhibition Data for this compound

| Inhibitor | Target Enzyme | IC50 Value |

| This compound | AKR1C3 | 0.003 µM |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

While the IC50 value provides a measure of potency, a complete understanding of the inhibition kinetics also requires the determination of the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). As of the latest available data, the specific Ki value and the definitive type of inhibition for this compound have not been publicly disclosed. Further experimental investigation is required to fully elucidate these parameters.

Experimental Protocols for Investigating Enzymatic Inhibition

The determination of the enzymatic inhibition kinetics of a compound like this compound involves a series of well-defined experimental procedures. Below is a generalized protocol for an AKR1C3 inhibition assay, which can be adapted to specifically study this compound.

General AKR1C3 Enzymatic Assay Protocol

This protocol outlines the steps to measure the enzymatic activity of AKR1C3 and assess the inhibitory effects of a compound.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Substrate (e.g., a fluorescent ketone probe or a natural substrate like androstenedione)

-

Inhibitor (this compound)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplates (black plates for fluorescence assays)

-

Microplate reader (capable of measuring absorbance or fluorescence)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the AKR1C3 enzyme in a suitable buffer.

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to test a range of concentrations.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add the assay buffer.

-

Add the desired concentration of this compound or the vehicle control (e.g., DMSO) to the respective wells.

-

Add the AKR1C3 enzyme to all wells except for the negative control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate and NADPH to all wells.

-

Immediately place the plate in the microplate reader.

-

Monitor the change in absorbance (for non-fluorescent assays) or fluorescence over time. The oxidation of NADPH to NADP+ can be monitored by the decrease in absorbance at 340 nm. For fluorescent assays, the production of the fluorescent product is measured at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

To determine the mode of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk plots.

-

AKR1C3 Signaling Pathway and the Role of Inhibition

AKR1C3 is integrated into complex signaling pathways that are crucial for cell proliferation and survival. A primary function of AKR1C3 is its role in the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), from their less active precursors. These androgens then bind to the androgen receptor (AR), a nuclear transcription factor. Upon activation, the AR translocates to the nucleus and regulates the expression of genes involved in cell growth and survival.

Inhibition of AKR1C3 by this compound disrupts this pathway by blocking the production of potent androgens. This leads to reduced activation of the androgen receptor, thereby inhibiting the downstream signaling cascade that promotes cancer cell proliferation.

Conclusion and Future Directions

This compound is a potent and specific inhibitor of AKR1C3 with a demonstrated IC50 in the low nanomolar range. Its ability to disrupt the androgen synthesis pathway highlights its therapeutic potential in cancers driven by aberrant AKR1C3 activity. This technical guide provides a foundational understanding of the enzymatic inhibition kinetics of this compound and the experimental approaches to its study.

Future research should focus on definitively determining the inhibition constant (Ki) and the precise mode of inhibition of this compound. Such studies will provide a more complete kinetic profile and will be invaluable for the rational design of next-generation AKR1C3 inhibitors with improved pharmacological properties. Furthermore, detailed kinetic analysis will aid in the development of robust pharmacodynamic models to guide the clinical application of this compound and similar compounds.

The AKR1C3 Inhibitor SN34037: A Technical Guide to its Impact on Steroid Hormone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN34037 is a specific inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme that plays a pivotal role in the metabolism of steroid hormones. AKR1C3 is instrumental in the synthesis of potent androgens and estrogens from their less active precursors. By inhibiting this enzyme, this compound has the potential to modulate steroid hormone signaling, a mechanism of significant interest in various pathological conditions, including hormone-dependent cancers. This technical guide provides a comprehensive overview of the effects of this compound on steroid hormone metabolism, detailing the underlying mechanisms, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to Steroid Hormone Metabolism and AKR1C3

Steroid hormones are a class of lipids derived from cholesterol that act as critical signaling molecules, regulating a vast array of physiological processes.[1][2] Their synthesis, or steroidogenesis, is a complex process involving a series of enzymatic reactions that primarily occurs in the adrenal glands, gonads, and placenta.[3] The biological activity of steroid hormones is determined by their structure, which can be modified by various enzymes to produce more or less potent molecules.[2]

Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a key enzyme in the metabolic pathways of androgens, estrogens, and progesterone.[4][5] It belongs to the aldo-keto reductase superfamily of NAD(P)(H)-dependent oxidoreductases.[4] AKR1C3's primary role in steroid metabolism is the reduction of ketone groups on the steroid nucleus, leading to the formation of more potent hormones.[4]

The Role of AKR1C3 in Steroid Hormone Synthesis and Metabolism

AKR1C3 is a critical enzyme in the biosynthesis of potent androgens and estrogens. Its key functions in steroid hormone metabolism include:

-

Androgen Synthesis: AKR1C3 catalyzes the conversion of androstenedione to testosterone, a more potent androgen.[4] This is a crucial step in the production of androgens in tissues like the prostate.

-

Estrogen Synthesis: The enzyme facilitates the reduction of estrone to 17β-estradiol, a significantly more potent estrogen.[4] This activity is particularly relevant in breast tissue.

-

Progesterone Metabolism: AKR1C3 is also involved in the metabolism of progesterone, converting it to its less active form, 20α-hydroxyprogesterone.[5]

Due to its role in producing potent, receptor-activating hormones, AKR1C3 is a significant target for therapeutic intervention in hormone-dependent diseases.

This compound: A Specific Inhibitor of AKR1C3

This compound has been identified as a specific inhibitor of the AKR1C3 enzyme.[6][7] Its primary mechanism of action is to block the catalytic activity of AKR1C3, thereby preventing the synthesis of potent androgens and estrogens. This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of AKR1C3 and a potential therapeutic agent for conditions driven by excess steroid hormone signaling.

Effects of this compound on Steroid Hormone Metabolism: A Mechanistic Overview

By inhibiting AKR1C3, this compound is expected to have the following effects on steroid hormone metabolism:

-

Decreased Testosterone Production: Inhibition of AKR1C3 by this compound will block the conversion of androstenedione to testosterone, leading to reduced levels of this potent androgen in target tissues.

-

Decreased 17β-Estradiol Production: Similarly, this compound will inhibit the reduction of estrone to 17β-estradiol, resulting in lower levels of this potent estrogen.

-

Potential Increase in Progesterone Levels: By blocking the metabolic inactivation of progesterone, this compound may lead to an accumulation of this hormone.

These alterations in steroid hormone levels can have significant downstream effects on cellular signaling pathways that are dependent on androgen and estrogen receptors.

Quantitative Data on this compound Inhibition of AKR1C3

For context, other reported AKR1C3 inhibitors have IC50 values in the nanomolar to low micromolar range. For example, the lead compound SN33638, from a series of related inhibitors, has a reported IC50 of 13 nM.[8] Further research is needed to establish the precise potency and selectivity of this compound.

Table 1: Expected Impact of this compound on Steroid Hormone Levels

| Steroid Hormone | Precursor | AKR1C3 Mediated Product | Expected Effect of this compound |

| Testosterone | Androstenedione | Testosterone | Decrease |

| 17β-Estradiol | Estrone | 17β-Estradiol | Decrease |

| 20α-hydroxyprogesterone | Progesterone | 20α-hydroxyprogesterone | Decrease |

Experimental Protocols

Detailed experimental protocols for evaluating the effect of this compound on steroid hormone metabolism would typically involve in vitro enzymatic assays and cell-based assays.

In Vitro AKR1C3 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on recombinant human AKR1C3.

Materials:

-

Recombinant human AKR1C3 enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Substrate (e.g., androstenedione or estrone)

-

Cofactor (NADPH)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader (for measuring NADPH consumption at 340 nm)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant AKR1C3 enzyme, and the various concentrations of this compound.

-

Initiate the reaction by adding the substrate and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Steroidogenesis Assay

Objective: To assess the effect of this compound on the production of testosterone or 17β-estradiol in a relevant cell line.

Materials:

-

A suitable cell line expressing AKR1C3 (e.g., prostate cancer cell line LNCaP, breast cancer cell line MCF-7)

-

Cell culture medium and supplements

-

This compound

-

Precursor steroid (e.g., androstenedione or estrone)

-

Lysis buffer

-

ELISA or LC-MS/MS for steroid hormone quantification

Procedure:

-

Culture the cells to a desired confluency in multi-well plates.

-

Treat the cells with various concentrations of this compound for a predetermined period.

-

Add the precursor steroid to the cell culture medium.

-

After an incubation period, collect the cell culture supernatant and/or lyse the cells.

-

Quantify the concentration of the product steroid (testosterone or 17β-estradiol) in the supernatant or cell lysate using a validated method such as ELISA or LC-MS/MS.

-

Analyze the data to determine the dose-dependent effect of this compound on steroid hormone production.

Signaling Pathways and Logical Relationships

The inhibition of AKR1C3 by this compound directly impacts steroid hormone signaling pathways.

Caption: this compound inhibits AKR1C3, blocking steroid synthesis.

The diagram above illustrates the central role of AKR1C3 in converting precursor steroids into potent androgens and estrogens, which then activate their respective receptors to drive gene transcription. This compound acts by inhibiting AKR1C3, thereby disrupting this signaling cascade.

Conclusion

This compound is a specific inhibitor of AKR1C3, a key enzyme in steroid hormone metabolism. By blocking the synthesis of potent androgens and estrogens, this compound holds promise as a tool for both basic research and as a potential therapeutic agent in hormone-driven diseases. Further studies are required to fully elucidate its quantitative inhibitory profile and its in vivo efficacy. The experimental protocols and conceptual framework provided in this guide offer a foundation for researchers to investigate the multifaceted effects of this compound on steroid hormone metabolism and its downstream biological consequences.

References

- 1. This compound | AKR1C3 (Aldo-keto reductase 1C3) inhibitor | TargetMol [targetmol.com]

- 2. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AKR1C3 Inhibitor KV-37 Exhibits Antineoplastic Effects and Potentiates Enzalutamide in Combination Therapy in Prostate Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structural Analysis of Inhibitor Binding to AKR1C3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and a key therapeutic target in several diseases, most notably in castration-resistant prostate cancer (CRPC) and breast cancer.[1][2] AKR1C3 is a member of the aldo-keto reductase superfamily and utilizes NADH and/or NADPH as cofactors to catalyze the conversion of aldehydes and ketones to their corresponding alcohols.[3] Its primary role involves the metabolism of steroids and prostaglandins, contributing to the biosynthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), and the regulation of prostaglandin activity.[2][4][5]

While specific structural data for the binding of the inhibitor SN34037 to AKR1C3 is not extensively available in public literature, this guide provides a comprehensive overview of the structural analysis of inhibitor binding to AKR1C3.[6][7] It leverages data from structurally characterized inhibitor-AKR1C3 complexes to offer a framework for understanding the molecular interactions that govern inhibition. This document details the enzyme's function, relevant signaling pathways, experimental protocols for structural studies, and quantitative data for known inhibitors, serving as a vital resource for the design and development of novel AKR1C3-targeted therapeutics.

AKR1C3 Function and Signaling Pathways

AKR1C3 is implicated in numerous signaling pathways, primarily through its role in producing active hormones and signaling molecules. In prostate cancer, AKR1C3 is one of the most upregulated genes in CRPC and is crucial for the intratumoral synthesis of androgens that drive tumor growth.[1][2] It catalyzes the reduction of androstenedione to testosterone, which can be further converted to the more potent DHT.[1][4] This function allows cancer cells to maintain androgen receptor (AR) signaling even in a castrate environment.

Furthermore, AKR1C3 is involved in prostaglandin metabolism, catalyzing the reduction of prostaglandin D2 (PGD2) to prostaglandin F2α (PGF2α).[8] This activity can influence cell proliferation and inflammation. The diverse roles of AKR1C3 in cellular signaling make it a compelling target for therapeutic intervention.[9][10]

Caption: Key signaling pathways influenced by AKR1C3 enzymatic activity.

Structural Features of the AKR1C3 Active Site

The crystal structure of AKR1C3 reveals a classic (α/β)8-barrel fold, characteristic of the aldo-keto reductase superfamily.[8] The active site is located in a large cleft at the C-terminal end of the β-barrel and is comprised of several key regions that are crucial for substrate and inhibitor binding:

-

The Oxyanion Site: This is a highly conserved region responsible for stabilizing the carbonyl group of the substrate during catalysis. It is formed by the catalytic dyad residues Tyrosine 55 (Tyr55) and Histidine 117 (His117). Inhibitors containing a carboxylate group, such as non-steroidal anti-inflammatory drugs (NSAIDs), typically anchor themselves to this site through hydrogen bonds with Tyr55 and His117.[1][8]

-

Steroid-Binding Pockets (SP1, SP2, SP3): The active site contains a large, hydrophobic cavity that accommodates the steroid nucleus. This cavity is often described in terms of subpockets (SP1, SP2, and SP3) that can be exploited for designing selective inhibitors.[1] The specificity of an inhibitor for AKR1C3 over other isoforms often depends on how its chemical moieties interact with these subpockets.

-

The NADP+ Cofactor: The nicotinamide ring of the NADP+ cofactor is positioned deep within the active site, adjacent to the oxyanion site, where it participates directly in the hydride transfer reaction.

The binding of an inhibitor to AKR1C3 typically involves interactions with one or more of these key regions. The structural details of these interactions are critical for understanding the mechanism of inhibition and for the rational design of more potent and selective compounds.

Caption: Logical relationship of inhibitor binding within the AKR1C3 active site.

Quantitative Data for AKR1C3 Inhibitors

The following tables summarize the inhibitory activities of various compounds against AKR1C3 and related isoforms. This data is essential for understanding the potency and selectivity of different chemical scaffolds.

Table 1: IC50 Values of Selected AKR1C3 Inhibitors

| Compound | IC50 (µM) for AKR1C3 | Reference |

|---|---|---|

| 3-Phenoxybenzoic acid | 0.68 | [8] |

| Flufenamic acid | 1.7 | [8] |

| Bile Acid Tetrazole | ~7 |[11] |

Table 2: Inhibitory Profile of N-(aryl)amino-benzoate Derivatives

| Compound | AKR1C3 IC50 (µM) | AKR1C1 IC50 (µM) | AKR1C2 IC50 (µM) | AKR1C4 IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 1 | 0.06 | 22.7 | 15.4 | 62.7 | [1] |

| 2 | 0.08 | 11.1 | 11.7 | 8.17 | [1] |

| 3 | 0.03 | 6.74 | 3.38 | 32.7 | [1] |

| Flufenamic acid | 0.05 | ND | 0.37 | ND | [1] |

ND: Not Determined

Table 3: Computational Binding Affinity

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| PTUPB | -10.2 | [12] |

| Celecoxib | -8.7 | [12] |

| Indomethacin | -8.1 |[12] |

Experimental Protocols for Structural Analysis

The determination of the crystal structure of an AKR1C3-inhibitor complex involves several key stages, from protein production to X-ray diffraction analysis. The following protocols are generalized from published methodologies for AKR1C3 crystallization.[8][11]

Protein Expression and Purification

-

Expression System: Recombinant human AKR1C3 is typically expressed in Escherichia coli cells (e.g., BL21(DE3) strain) using a suitable expression vector (e.g., pET vectors).

-

Culture and Induction: Cells are grown in Luria-Bertani (LB) medium at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT) supplemented with protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.

-

Purification: The soluble protein is purified using a multi-step chromatography process.

-

Affinity Chromatography: The lysate is first passed over a Ni-NTA resin column (if using a His-tagged protein). The protein is eluted with an imidazole gradient.

-

Ion Exchange Chromatography: Further purification is achieved using an anion-exchange column (e.g., Q-Sepharose), eluting with a NaCl gradient.

-

Size Exclusion Chromatography: The final polishing step is performed using a size-exclusion column (e.g., Superdex 75 or 200) to obtain a highly pure and homogenous protein sample. Protein purity is assessed by SDS-PAGE.

-

Crystallization

-

Complex Formation: The purified AKR1C3 protein is concentrated to 10-15 mg/mL. The inhibitor of interest and the cofactor NADP+ are added in molar excess (e.g., 5 to 10-fold) and incubated to allow for complex formation.

-

Crystallization Method: The hanging-drop vapor diffusion method is commonly used.[13] A small volume (1-2 µL) of the protein-inhibitor-NADP+ complex is mixed with an equal volume of the reservoir solution on a siliconized cover slip. The slip is then inverted and sealed over the reservoir well.

-

Crystallization Conditions: Crystals of AKR1C3 have been grown in various conditions. A typical condition might consist of 100 mM sodium acetate, 10% PEG 3350.[8] The optimal conditions must be determined through screening of various precipitants, buffers, and additives.

-

Crystal Soaking (for low-affinity inhibitors): Alternatively, apo-AKR1C3 crystals can be grown first and then soaked in a solution containing a high concentration of the inhibitor.[8]

X-ray Data Collection and Structure Determination

-

Cryo-protection and Data Collection: Crystals are harvested and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol) to prevent ice formation. X-ray diffraction data is collected at a synchrotron source.

-

Data Processing: The diffraction images are processed using software like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.[8]

-

Structure Solution and Refinement: The structure is typically solved by molecular replacement using a previously determined AKR1C3 structure as a search model (e.g., PDB ID: 1S2A). The initial model is then refined using software like PHENIX or REFMAC5, with manual model building in Coot to fit the inhibitor and cofactor molecules into the electron density map.

-

Validation: The final structure is validated for stereochemical quality using tools like MolProbity. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

References

- 1. Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist. Therapeutic leads for castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldo-keto reductase family 1 member C3 (AKR1C3) is a biomarker and therapeutic target for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AKR1C3 - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. uniprot.org [uniprot.org]

- 6. This compound | AKR1C3 (Aldo-keto reductase 1C3) inhibitor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure of AKR1C3 with 3-phenoxybenzoic acid bound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Downstream Consequences of AKR1C3 Inhibition by SN34037: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a multifunctional enzyme implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC). Its roles in androgen biosynthesis, prostaglandin metabolism, and detoxification of chemotherapeutic agents have positioned it as a compelling therapeutic target. SN34037 has emerged as a specific and potent inhibitor of AKR1C3, offering a valuable tool to probe the downstream effects of blocking this enzyme's activity. This technical guide provides an in-depth exploration of the core downstream effects of AKR1C3 inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Downstream Effects of AKR1C3 Inhibition by this compound

The inhibition of AKR1C3 by this compound triggers a cascade of downstream effects, primarily impacting steroid hormone synthesis, prostaglandin metabolism, and cellular signaling pathways that govern cancer cell proliferation, survival, and drug resistance.

Modulation of Androgen Synthesis

AKR1C3 plays a pivotal role in the intratumoral synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), which are critical for the growth of androgen-dependent prostate cancer. By inhibiting AKR1C3, this compound effectively curtails the production of these hormones, leading to a reduction in androgen receptor (AR) signaling. This is a key mechanism by which this compound exerts its anti-cancer effects in hormone-sensitive and castration-resistant prostate cancer.[1][2][3]

Alteration of Prostaglandin Metabolism

AKR1C3 functions as a prostaglandin F synthase, catalyzing the conversion of prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to prostaglandin F2α (PGF2α).[4][5][6][7] PGF2α is known to promote cell proliferation and inflammation. Inhibition of AKR1C3 by this compound is expected to decrease the levels of PGF2α, thereby mitigating its pro-tumorigenic effects. Furthermore, the reduction in PGF2α can lead to an accumulation of PGD2, which can be further metabolized to anti-proliferative prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).

Impact on Cellular Signaling Pathways

The modulation of androgen and prostaglandin levels by this compound has profound effects on downstream signaling pathways that are crucial for cancer cell survival and proliferation. Notably, AKR1C3 activity has been linked to the activation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling cascades.[8] By inhibiting AKR1C3, this compound can lead to the downregulation of these pathways, resulting in decreased cell growth and induction of apoptosis.

Sensitization to Chemotherapy

In certain contexts, AKR1C3 can metabolize and detoxify chemotherapeutic agents. A significant application of this compound has been in combination with the hypoxia-activated prodrug PR-104A.[9][10] AKR1C3 can reduce PR-104A to its cytotoxic form under aerobic conditions, leading to off-target toxicity. This compound specifically inhibits this aerobic metabolism, thereby enhancing the tumor-specific hypoxic activation of PR-104A and increasing its therapeutic window.[9][10][11][12][13][14][15]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular processes.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 for AKR1C3 Inhibition | 0.11 µM | Recombinant AKR1C3 | [16] |

IC50: Half-maximal inhibitory concentration

Further quantitative data on the direct impact of this compound on testosterone and PGF2α synthesis is still emerging from ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the downstream effects of this compound.

AKR1C3 Enzymatic Assay

This protocol is used to determine the inhibitory activity of compounds like this compound against the AKR1C3 enzyme.

Materials:

-

Recombinant human AKR1C3 enzyme

-

This compound

-

General AKR substrate (e.g., 2-(4-chlorobenzylidene)cyclopentanone, CBCP-one)

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, NADPH, and the AKR1C3 substrate.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the recombinant AKR1C3 enzyme to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.[17]

Cell Viability Assay

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48, 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or luminescence generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).[18][19][20]

Western Blot Analysis of MAPK Pathway Activation

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.

Materials:

-

Prostate cancer cells

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat prostate cancer cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of MAPK pathway proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation upon this compound treatment.[21][22][23][24]

In Vivo Prostate Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Prostate cancer cells (e.g., 22Rv1)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of prostate cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-